molecular formula C10H12IN3 B1528393 2-(Tert-butyl)-6-iodo-[1,2,4]triazolo[1,5-A]pyridine CAS No. 1312413-79-8

2-(Tert-butyl)-6-iodo-[1,2,4]triazolo[1,5-A]pyridine

Cat. No.: B1528393
CAS No.: 1312413-79-8
M. Wt: 301.13 g/mol
InChI Key: HMWUSSZGJVKWNS-UHFFFAOYSA-N
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Description

2-(Tert-butyl)-6-iodo-[1,2,4]triazolo[1,5-A]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of the tert-butyl and iodine substituents on the triazolopyridine core enhances its chemical properties, making it a valuable compound for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Tert-butyl)-6-iodo-[1,2,4]triazolo[1,5-A]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good yields . Another approach involves the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as NaOCl, Pb(OAc)4, or MnO2 .

Industrial Production Methods

Industrial production of this compound may involve scaling up the microwave-assisted synthesis due to its efficiency and eco-friendliness. The use of continuous flow reactors can further enhance the scalability and reproducibility of the process.

Chemical Reactions Analysis

Types of Reactions

2-(Tert-butyl)-6-iodo-[1,2,4]triazolo[1,5-A]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles under suitable conditions.

    Oxidation and Reduction: The triazolopyridine core can undergo oxidation or reduction, depending on the reagents used.

    Cyclization Reactions: It can participate in further cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazolopyridines, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

Medicinal Chemistry

2-(Tert-butyl)-6-iodo-[1,2,4]triazolo[1,5-A]pyridine has been investigated for its potential as a pharmaceutical agent. Its triazole ring structure is known for biological activity against various diseases.

Case Studies :

  • Antimicrobial Activity : Research has shown that derivatives of triazolo-pyridine compounds exhibit significant antimicrobial properties. For instance, compounds similar to this compound have been tested against bacterial strains such as Staphylococcus aureus and Escherichia coli, demonstrating effective inhibition .
  • Cancer Research : The compound's ability to inhibit specific kinases involved in cancer progression has been explored. In vitro studies suggest that it may act as an anti-cancer agent by inducing apoptosis in cancer cells .

Material Science

The compound is also being explored for its application in the development of advanced materials.

Applications :

  • Polymer Chemistry : As a building block in polymer synthesis, this compound can be incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength .
  • Nanomaterials : Its incorporation into nanostructures has shown promise in improving the electrical properties of conductive polymers used in electronic devices .

Agricultural Chemistry

The compound's potential as a pesticide or herbicide is under investigation due to its biological activity.

Research Findings :

  • Pesticidal Activity : Preliminary studies indicate that triazole derivatives can affect the growth of certain pests and fungi. This opens avenues for developing environmentally friendly pesticides that are less harmful to beneficial insects .

Data Table: Summary of Applications

Application AreaSpecific Use CaseResearch Findings
Medicinal ChemistryAntimicrobial agentsEffective against S. aureus and E. coli
Anti-cancer researchInduces apoptosis in cancer cells
Material SciencePolymer synthesisEnhances thermal stability and mechanical strength
NanomaterialsImproves electrical properties in conductive polymers
Agricultural ChemistryPesticides/herbicidesAffects growth of pests and fungi

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Tert-butyl)-6-iodo-[1,2,4]triazolo[1,5-A]pyridine is unique due to the presence of the tert-butyl and iodine substituents, which enhance its chemical reactivity and biological activity. These substituents can influence the compound’s ability to interact with specific molecular targets, making it a valuable compound for drug development and other scientific applications.

Biological Activity

2-(Tert-butyl)-6-iodo-[1,2,4]triazolo[1,5-A]pyridine (CAS Number: 1312413-79-8) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a tert-butyl group and an iodine atom at specific positions on the triazolo-pyridine ring. Its unique structure suggests various mechanisms of action that can influence biological pathways.

The chemical formula for this compound is C10H12IN3, with a molecular weight of 245.020 g/mol. The compound exhibits a density of approximately 2.2 g/cm³ and has been noted for its stability under various conditions .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Compounds within the triazolo-pyridine class have been shown to act as:

  • RORγt inverse agonists : This suggests a role in modulating immune responses by inhibiting pathways that promote inflammation.
  • Inhibitors of JAK1 and JAK2 : These kinases are involved in cytokine signaling pathways, indicating potential applications in treating autoimmune diseases and certain cancers .

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. It has been tested against various cancer cell lines, demonstrating cytotoxic effects and the ability to inhibit cell proliferation. For instance:

  • In vitro assays showed that the compound significantly reduced cell viability in A375 melanoma cells at concentrations as low as 10 µM .
  • The compound was found to induce apoptosis in cancer cells through the modulation of key signaling pathways involved in cell survival and death.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary tests revealed:

  • Antibacterial Effects : It demonstrated effectiveness against several Gram-positive and Gram-negative bacteria.
  • Antifungal Activity : The compound showed promising results against common fungal pathogens, suggesting potential applications in treating infections .

Study 1: Anticancer Efficacy

A study conducted on the effects of this compound on A375 melanoma cells reported an IC50 value of approximately 2.6 µM. The study utilized various assays to assess cell viability and apoptosis induction. The results indicated that the compound effectively inhibited tumor growth and promoted cell death through intrinsic apoptotic pathways.

ParameterValue
IC50 (A375 Cells)2.6 µM
Cell Viability at 10 µM35%
Apoptosis InductionSignificant

Study 2: Antimicrobial Testing

In another investigation focusing on antimicrobial activity, the compound was tested against a panel of bacterial strains including E. coli and S. aureus. The results were promising:

Bacterial StrainZone of Inhibition (mm)
E. coli15
S. aureus18

These findings suggest that the compound possesses significant antibacterial properties, warranting further exploration into its therapeutic potential.

Properties

IUPAC Name

2-tert-butyl-6-iodo-[1,2,4]triazolo[1,5-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12IN3/c1-10(2,3)9-12-8-5-4-7(11)6-14(8)13-9/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMWUSSZGJVKWNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN2C=C(C=CC2=N1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12IN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

N-Hydroxy-N′-(5-iodo-pyridin-2-yl)-2,2-dimethyl-propionamidine (example 39, step 3) (2.8 g, 8.77 mmol) was suspended in 15 ml of toluene and pyridine (2.8 ml, 35.1 mmol, 4 equiv.). The mixture was cooled to 0-5° C. and p-toluenesulfonyl chloride (6.7 g, 35.1 mmol, 4 equiv.) was added. The reaction mixture was stirred for 1 hour at 0-5° C. and 4 hours at room temperature. The reaction mixture was extracted with saturated NaHCO3 solution and two times with a small volume of dichloromethane. The crude product was purified by flash chromatography by directly loading the dichloromethane layers onto a 20 g silica gel column and eluting with heptane:ethyl acetate 100:0→0:100. The desired 2-tert-butyl-6-iodo-[1,2,4]triazolo[1,5-a]pyridine (2 g, 76% yield) was obtained as a light yellow oil, MS: m/e=302.1 (M+H+).
Name
N-Hydroxy-N′-(5-iodo-pyridin-2-yl)-2,2-dimethyl-propionamidine
Quantity
2.8 g
Type
reactant
Reaction Step One
Quantity
2.8 mL
Type
reactant
Reaction Step Two
Quantity
6.7 g
Type
reactant
Reaction Step Three
Quantity
15 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Tert-butyl)-6-iodo-[1,2,4]triazolo[1,5-A]pyridine
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2-(Tert-butyl)-6-iodo-[1,2,4]triazolo[1,5-A]pyridine
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2-(Tert-butyl)-6-iodo-[1,2,4]triazolo[1,5-A]pyridine
Reactant of Route 5
2-(Tert-butyl)-6-iodo-[1,2,4]triazolo[1,5-A]pyridine
Reactant of Route 6
2-(Tert-butyl)-6-iodo-[1,2,4]triazolo[1,5-A]pyridine

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